Lead(II) perchlorate hydrate

Catalog No.
S1923570
CAS No.
207500-00-3
M.F
Cl2H2O9Pb
M. Wt
424 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lead(II) perchlorate hydrate

Substituting lead(II) nitrate or acetate with this salt eliminates anion coordination, ensuring unhindered Pb2+ Lewis acid access.

  • Enables precise perovskite film crystallization via clean iodoplumbate formation.
  • Achieves high ionic strength in acetonitrile for ultra-pure β-PbO2 electrodeposition.
  • Fully dissociated for reliable Lewis acid catalysis and analytical ionic strength baselines.

Shipped globally with ≥98% purity.

CAS Number

207500-00-3

Product Name

Lead(II) perchlorate hydrate

IUPAC Name

lead(2+);diperchlorate;hydrate

Molecular Formula

Cl2H2O9Pb

Molecular Weight

424 g/mol

InChI

InChI=1S/2ClHO4.H2O.Pb/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);1H2;/q;;;+2/p-2

InChI Key

ZIJXNFOWEHUQHM-UHFFFAOYSA-L

SMILES

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pb+2]

Canonical SMILES

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pb+2]

The exact mass of the compound Lead(II) perchlorate hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Lead(II) perchlorate hydrate, Lead diperchlorate hydrate, Perchloric acid, lead(2+) salt, hydrate, Pb(ClO4)2·xH2O, Bis(perchlorato)lead hydrate

Purity

≥98%

Package Size

5 g, 10 g, 25 g

Lead(II) perchlorate hydrate (CAS 207500-00-3) is a highly soluble, fully dissociating lead salt characterized by its strictly non-coordinating perchlorate anion. Unlike conventional lead halides or coordinating salts, it provides unhindered access to the Pb2+ Lewis acid center in both aqueous and organic media [1]. With an exceptional aqueous solubility exceeding 250 g/100 mL at 25 °C and high solubility in polar aprotic solvents like acetonitrile and DMF, it is a critical precursor for advanced electrodeposition baths, high-efficiency perovskite solar cell formulations, and specialized Lewis acid catalysis [2]. Its procurement is driven by the industrial and analytical need for high-ionic-strength lead solutions without the thermodynamic interference of coordinating anions.

Research Fit

Weakly coordinating anion Perchlorate minimizes counterion interference, leaving Pb²⁺ available for ligand binding and electrochemical studies.
Halide-free composition Supports nanoparticle synthesis and speciation workflows where halide contamination alters surface chemistry or complexation.
Defined hydrate form Trihydrate offers reproducible thermal behavior for low-temperature melt processing and consistent solution preparation.

Substituting lead(II) perchlorate hydrate with more common alternatives like lead(II) nitrate or lead(II) acetate fundamentally alters solution chemistry and reaction kinetics. In precursor formulations, nitrate and acetate anions actively coordinate with the Pb2+ center, competing with target ligands and disrupting the formation of specific intermediate complexes, such as iodoplumbates in perovskite synthesis[1]. Furthermore, in non-aqueous electrodeposition, the limited solubility of lead(II) nitrate in solvents like acetonitrile prevents the achievement of necessary ionic strengths, whereas lead(II) perchlorate maintains complete dissociation, enabling the deposition of highly crystalline, conductive phases [2].

Substitution Risk

Counterion coordination Nitrate, acetate, or chloride salts introduce medium interactions that may alter Pb²⁺ speciation and shift electrochemical potentials.
Coordination number shift Perchlorate enables 8-coordinate Pb(II) centers; nitrate or triflate salts yield different coordination geometries, affecting polymer architecture.
Halide surface contamination PbCl₂-derived nanoparticles develop halide-perovskite-like surfaces requiring distinct ligand exchange protocols vs. halide-free routes.

Aqueous and Organic Solvent Solubility

Lead(II) perchlorate hydrate exhibits extreme solubility, reaching 256.2 g/100 mL in water at 25 °C, compared to approximately 52 g/100 mL for lead(II) nitrate[1]. Crucially, this high solubility extends to polar aprotic solvents like acetonitrile, where 0.1 M concentrations are readily achieved for electrocrystallization processes [2]. This allows formulators to achieve exceptionally high lead concentrations in solvent systems where generic lead salts would precipitate.

Evidence DimensionAqueous solubility at 25 °C
Target Compound Data256.2 g/100 mL
Comparator Or Baseline~52 g/100 mL (Lead(II) nitrate)
Quantified Difference~4.9x higher solubility
ConditionsAqueous solution, 25 °C

Enables the formulation of ultra-concentrated precursor solutions and non-aqueous electroplating baths impossible with standard lead salts.

Pb(II) coordination
Reported
8-coordinate (ClO₄⁻) vs 7-coordinate (NO₃⁻, CF₃SO₃⁻)
Supports coordination polymer design
Structural data from single-crystal XRD

Anodic Electrodeposition of β-PbO2

In electrocrystallization applications, the choice of lead salt dictates the phase purity and electrical properties of the deposited lead dioxide. Electrodeposition from an optimized acetonitrile solution containing 0.1 M lead(II) perchlorate yields highly crystalline PbO2 with 99% β-phase purity and an exceptional electrical conductivity of 6028 S/cm[1]. In contrast, standard alkaline tartrate or unoptimized nitrate baths often yield mixed α/β phases with lower conductivity and higher mechanical stress (cracking) [2].

Evidence DimensionDeposited PbO2 phase purity and conductivity
Target Compound Data99% β-phase, 6028 S/cm
Comparator Or BaselineMixed α/β phases, lower conductivity (Standard tartrate/nitrate baths)
Quantified DifferenceNear-total β-phase selectivity and superior conductivity
Conditions0.1 M lead perchlorate in acetonitrile with 6 M water

Critical for manufacturing high-performance inert anodes and conductive components where phase purity dictates operational lifespan.

Anion ligation strength
Head-to-head
log β₃ = 8.3 (ClO₄⁻) vs log β₂ = 7.5 (BF₄⁻)
Quantifies intermediate ligation for Pb²⁺
In dichloromethane at 25 °C

Hemidirected Coordination in Solution

The non-coordinating nature of the perchlorate anion allows Pb2+ to form hemidirected complexes in solution, characterized by a broad bond distance distribution and an apparent gap for excess electron density [1]. Extended X-ray absorption fine structure (EXAFS) data confirms that unlike lead(II) solvates with strongly coordinating anions that force a holodirected (symmetrical) geometry, lead(II) perchlorate maintains a hemidirected structure [1]. This unhindered Lewis acid center is essential for the controlled evolution of higher-order iodoplumbate complexes in perovskite precursor solutions.

Evidence DimensionCoordination geometry in solution
Target Compound DataHemidirected geometry with accessible Lewis acid center
Comparator Or BaselineHolodirected/symmetrical geometry (Coordinating lead salts/solvates)
Quantified DifferenceStructural gap in coordination sphere vs. fully occupied coordination sphere
ConditionsEXAFS analysis in oxygen-donor solvents

Guarantees unhindered interaction with target ligands, ensuring reproducible crystallization kinetics in perovskite solar cell manufacturing.

Thermal stability
Class-level
Trihydrate melts at 83 °C; monohydrate hydrolyzes at 103 °C
Defined melting for melt processing
Trihydrate form recommended for thermal protocols

Ionic Strength and Activity Coefficient

In analytical and formulation contexts, complete dissociation is required for predictable ionic strength. Pure lead(II) perchlorate and lead(II) nitrate solutions do not display the same activity coefficient even at identical total ionic strengths, due to the partial association or ion-pairing inherent to the nitrate anion [1]. Lead(II) perchlorate provides a true baseline for unassociated Pb2+ activity, making it the preferred standard for calibrating ion-selective electrodes and maintaining precise thermodynamic control in complex mixtures [1].

Evidence DimensionPb2+ Activity Coefficient at constant ionic strength
Target Compound DataFully dissociated, predictable activity
Comparator Or BaselineLower effective activity due to ion pairing (Lead nitrate)
Quantified DifferenceMeasurable deviation in activity coefficient despite equal nominal ionic strength
ConditionsStandardized analytical solutions

Ensures accurate thermodynamic modeling and precise calibration in sensitive electrochemical and analytical applications.

PbS nanoparticle synthesis
Reported
Halide-free radiolytic route using Pb(ClO₄)₂
Prevents halide-perovskite surface formation
Requires γ-irradiation or pulse radiolysis setup
Speciation medium
Class-level
Perchlorate enables Pb²⁺ carbonate complexation over I=0.001–5.0 m
Non-complexing background electrolyte
Nitrate media introduce mixed-ligand complexes
Purity grade
Reported
≥99.995% (trace metals) vs 98% technical
Trace-metal purity for electrochemistry
Impurities ≤50 ppm vs up to 2%

Perovskite Solar Cell Manufacturing

Utilized as a specialized precursor where the non-coordinating perchlorate anion prevents interference with iodoplumbate complex formation, allowing precise control over perovskite film morphology and crystallization kinetics[1].

Inert Anode Electrodeposition

Selected for non-aqueous or specialized aqueous electroplating baths to deposit ultra-pure, high-conductivity β-PbO2 anodes used in harsh electrochemical oxidation processes (e.g., chlorate to perchlorate conversion) [2].

Lewis Acid Catalysis

Employed as a highly active, fully dissociated Lewis acid catalyst for bulk or two-phase reactions, where coordinating anions would poison or reduce the catalytic efficiency of the Pb2+ center [3].

Ion-Selective Electrode Calibration

Chosen as the ultimate source of unassociated Pb2+ ions to establish precise activity coefficients and ionic strength baselines in sensitive analytical chemistry workflows [4].

Application Fit

Application
Selection Property
Validation Focus
Non-aqueous electrochemical Pb²⁺ studies
Intermediate ClO₄⁻ ligation strength
Verify electrolyte purity and anhydrous conditions
Radiolytic PbS nanoparticle synthesis
Halide-free Pb²⁺ source
Confirm absence of chloride contamination in precursor
Pb(II) carbonate speciation measurements
Non-complexing perchlorate medium
Validate ionic strength control and absence of mixed-ligand complexes
Pb(II) coordination polymer engineering
Weak Pb–O(anion) bonding
Characterize coordination number and polymeric architecture by XRD

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Oxidizer;Irritant;Health Hazard;Environmental Hazard

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